Zalcitabine Zalcitabine 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a pyrimidine 2',3'-dideoxyribonucleoside.
A dideoxynucleoside compound in which the 3'-hydroxy group on the sugar moiety has been replaced by a hydrogen. This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains. The compound is a potent inhibitor of HIV replication at low concentrations, acting as a chain-terminator of viral DNA by binding to reverse transcriptase. Its principal toxic side effect is axonal degeneration resulting in peripheral neuropathy.
Brand Name: Vulcanchem
CAS No.: 7481-89-2
VCID: VC0547683
InChI: InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)
SMILES: C1CC(OC1CO)N2C=CC(=NC2=O)N
Molecular Formula: C9H13N3O3
Molecular Weight: 211.22 g/mol

Zalcitabine

CAS No.: 7481-89-2

Inhibitors

VCID: VC0547683

Molecular Formula: C9H13N3O3

Molecular Weight: 211.22 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Zalcitabine - 7481-89-2

Description 4-Amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a pyrimidine 2',3'-dideoxyribonucleoside.
A dideoxynucleoside compound in which the 3'-hydroxy group on the sugar moiety has been replaced by a hydrogen. This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains. The compound is a potent inhibitor of HIV replication at low concentrations, acting as a chain-terminator of viral DNA by binding to reverse transcriptase. Its principal toxic side effect is axonal degeneration resulting in peripheral neuropathy.
CAS No. 7481-89-2
Product Name Zalcitabine
Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
IUPAC Name 4-amino-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Standard InChI InChI=1S/C9H13N3O3/c10-7-3-4-12(9(14)11-7)8-2-1-6(5-13)15-8/h3-4,6,8,13H,1-2,5H2,(H2,10,11,14)
Standard InChIKey WREGKURFCTUGRC-UHFFFAOYSA-N
Isomeric SMILES C1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)N
SMILES C1CC(OC1CO)N2C=CC(=NC2=O)N
Canonical SMILES C1CC(OC1CO)N2C=CC(=NC2=O)N
Appearance Solid powder
Colorform Crystals from ethanol and benzene
White to off-white powde
Melting Point 410 to 417 °F (NTP, 1992)
217-218 °C
215-217 °C; also reported as 209-210 °C
210 - 214 °C
Physical Description 2',3'-dideoxycytidine is a white crystalline powder. Odorless. (NTP, 1992)
Solid
Purity >95% (or refer to the Certificate of Analysis)
Shelf Life Bulk: Dideoxycytidine is stable in bulk form through 90 days at room temperature and at 50 °C under both light and dark conditions. Solution: Dideoxycytidine was stable in distilled water through 72 hrs.
Solubility 50 to 100 mg/mL at 66 °F (NTP, 1992)
In water, 76,400 mg/l @ 25 °C
7.05e+00 g/L
H2O (warm) 80 -90 (mg/mL)
Acetate buffer, pH 4 > 50 (mg/mL)
Carbonate buffer, pH 9 > 50 (mg/mL)
0.1N HCl > 50 (mg/mL)
0.1N NaOH > 50 (mg/mL)
EtOH (95 %) 5-7 (mg/mL)
MeOH 8-10 (mg/mL)
BuOH < 1 (mg/mL)
DMA 7-10 (mg/mL)
DMSO 90-100 (mg/mL)
DMSO (70%) 50-60 (mg/mL)
CH3CN < 1 (mg/mL)
EtOAc < 1 (mg/mL)
CHCl3 < 1 (mg/mL)
Toluene < 1 (mg/mL)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2',3' Dideoxycytidine
2',3'-Dideoxycytidine
ddC (Antiviral)
Dideoxycytidine
Hivid
HIVID Roche
NSC 606170
NSC-606170
NSC606170
Zalcitabine
Vapor Pressure 5.8X10-8 mm Hg @ 25 °C /Estimated/
Reference 1: Carey P. Peripheral neuropathy: zalcitabine reassessed. Int J STD AIDS. 2000 Jul;11(7):417-23. Review. PubMed PMID: 10919481.
2: Darbyshire J, Foulkes M, Peto R, Duncan W, Babiker A, Collins R, Hughes M, Peto T, Walker A. Zidovudine (AZT) versus AZT plus didanosine (ddI) versus AZT plus zalcitabine (ddC) in HIV infected adults. Cochrane Database Syst Rev. 2000;(3):CD002038. Review. PubMed PMID: 10908523.
3: Darbyshire J, Foulkes M, Peto R, Duncan W, Babiker A, Collins R, Hughes M, Peto T, Walker A. Zidovudine (AZT) versus AZT plus didanosine (ddI) versus AZT plus zalcitabine (ddC) in HIV infected adults. Cochrane Database Syst Rev. 2000;(2):CD002038. Review. Update in: Cochrane Database Syst Rev. 2000;(3):CD002038. PubMed PMID: 10796851.
4: Moyle GJ, Gazzard BG. Finding a role for zalcitabine in the HAART era. Antivir Ther. 1998;3(3):125-37. Review. PubMed PMID: 10682130.
5: Adkins JC, Peters DH, Faulds D. Zalcitabine. An update of its pharmacodynamic and pharmacokinetic properties and clinical efficacy in the management of HIV infection. Drugs. 1997 Jun;53(6):1054-80. Review. PubMed PMID: 9179531.
6: Craig C, Moyle G. The development of resistance of HIV-1 to zalcitabine. AIDS. 1997 Mar;11(3):271-9. Review. PubMed PMID: 9147417.
7: Skowron G. ddC (zalcitabine). Adv Exp Med Biol. 1996;394:257-69. Review. PubMed PMID: 8815690.
8: Devineni D, Gallo JM. Zalcitabine. Clinical pharmacokinetics and efficacy. Clin Pharmacokinet. 1995 May;28(5):351-60. Review. PubMed PMID: 7614775.
9: Jablonowski H. Studies of zidovudine in combination with didanosine and zalcitabine. J Acquir Immune Defic Syndr Hum Retrovirol. 1995;10 Suppl 1:S52-6. Review. PubMed PMID: 8595509.
10: Shelton MJ, O'Donnell AM, Morse GD. Zalcitabine. Ann Pharmacother. 1993 Apr;27(4):480-9. Review. PubMed PMID: 8097417.
11: Lipsky JJ. Zalcitabine and didanosine. Lancet. 1993 Jan 2;341(8836):30-2. Review. PubMed PMID: 8093278.
12: Whittington R, Brogden RN. Zalcitabine. A review of its pharmacology and clinical potential in acquired immunodeficiency syndrome (AIDS). Drugs. 1992 Oct;44(4):656-83. Review. PubMed PMID: 1281077.
PubChem Compound 5718
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator